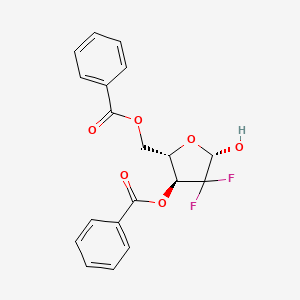

2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDMMRKPZAYHW-MPGHIAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652407 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153012-08-9 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Integrity and Synthetic Architecture of 2-Deoxy-2,2-difluoro-D-ribose

A Technical Whitepaper for Process Chemists and Drug Development Scientists

Executive Summary

The therapeutic efficacy of Gemcitabine (2',2'-difluorodeoxycytidine) as a first-line antineoplastic agent hinges entirely on its unique carbohydrate scaffold: 2-deoxy-2,2-difluoro-D-ribose . Unlike standard nucleosides, the gem-difluoro moiety at the C2 position imparts exceptional metabolic stability and alters the sugar pucker, allowing the final drug to evade cellular repair mechanisms (masked chain termination).

This guide deconstructs the chemical architecture and industrial synthesis of this critical intermediate. We move beyond basic textbook definitions to address the process chemistry challenges—specifically stereochemical control during the Reformatsky reaction and the stability profiles of the lactol vs. lactone forms.

Structural Analysis & Stereochemical Dynamics

The target molecule is rarely isolated as the free sugar due to mutarotation and instability. In synthetic contexts, it is handled as the 3,5-di-O-protected-2-deoxy-2,2-difluoro-D-erythro-pentofuranose .

The Fluorine Effect

The introduction of two fluorine atoms at C2 is not merely a steric substitution; it is an electronic overhaul of the ribose ring.

-

Inductive Effect: The high electronegativity of fluorine lowers the pKa of the C3-hydroxyl group, influencing subsequent protection steps.

-

Ring Puckering: The gem-difluoro group favors a C3'-endo conformation (North type), mimicking the structure of RNA rather than DNA. This conformational bias is critical for the drug's binding affinity to DNA polymerases.

-

Anomeric Instability: The electron-withdrawing effect destabilizes the glycosidic bond, making the activation of the anomeric center (C1) for nucleobase coupling highly reactive and prone to decomposition if not strictly controlled.

The Anomeric Equilibrium

In solution, the protected lactol exists as an equilibrium of

- -anomer: Thermodynamic product (stabilized by the anomeric effect).

- -anomer: Kinetic product (often required for the final biological activity of the nucleoside).

Synthetic Architecture: The Reformatsky Route

While enzymatic resolutions exist, the industry-standard "Hertel-Lilly" route relies on the Reformatsky reaction . This pathway offers the most robust scalability but requires rigorous control over the diastereoselectivity of the initial addition.

Reaction Pathway Diagram

The following diagram outlines the conversion of D-Mannitol (via Glyceraldehyde) to the protected difluoro-ribose.

Caption: The linear synthesis from chiral pool precursors to the protected difluoro-ribose intermediate.

Critical Experimental Protocol

Objective: Synthesis of 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose via the Reformatsky adduct.

Phase 1: The Reformatsky Addition

This is the yield-determining step. The reaction between ethyl bromodifluoroacetate and 2,3-O-isopropylidene-D-glyceraldehyde must be controlled to favor the anti (erythro) diastereomer.

Reagents:

-

Ethyl bromodifluoroacetate (1.2 eq)

-

Activated Zinc dust (1.5 eq)

-

2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Zinc Activation (Crucial): Suspend zinc dust in dry THF. Add catalytic trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane. Heat to reflux for 15 minutes. Why? This removes the oxide layer on the zinc surface, essential for initiating the insertion into the C-Br bond.

-

Reagent Addition: Cool the activated zinc mixture to roughly 35°C. Add the ethyl bromodifluoroacetate dropwise to initiate the formation of the organozinc species.

-

Aldehyde Coupling: Add the freshly distilled glyceraldehyde solution slowly. Maintain internal temperature between 40-50°C. Caution: Exotherms can lead to polymerization of the aldehyde.

-

Quench: Quench with dilute HCl. This step serves a dual purpose: it stops the reaction and initiates the hydrolysis of the acetonide protecting group.

Phase 2: Lactonization and Protection

The linear ester obtained above is cyclized to the lactone, then protected.

-

Cyclization: Reflux the crude oil in acetonitrile/water with catalytic acid (Dowex resin or HCl) to cleave the acetonide and cyclize to the

-lactone. -

Crystallization: The erythro-lactone can often be crystallized, rejecting the unwanted threo-isomer.

-

Benzoylation: React the lactone with benzoyl chloride (BzCl) in pyridine.

-

Note: Benzoyl groups are preferred over acetyl groups because they provide "neighboring group participation" (anchimeric assistance) during the subsequent glycosylation with the nucleobase, though this is less effective with the electron-withdrawing fluorine present.

-

Phase 3: Reduction to Lactol

-

Reduction: Dissolve the protected lactone in Toluene. Cool to -78°C.[1]

-

Reagent: Add DIBAL-H (Diisobutylaluminum hydride) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

-

Control: Monitor by TLC. Over-reduction leads to the ring-opened diol, which is a dead-end impurity.

Workflow Logic Diagram

Caption: Operational workflow emphasizing the critical isolation of the erythro-lactone.

Analytical Validation

Trusting the structure requires rigorous validation. The gem-difluoro group provides a unique NMR signature.

| Analytical Method | Target Parameter | Expected Observation |

| 19F NMR | Fluorine Environment | Two distinct multiplets (AB system) around -100 to -120 ppm. The diastereotopic nature of the fluorines confirms the chiral center at C3. |

| 1H NMR | Anomeric Configuration | Lactol proton (H1) appears as a multiplet (due to F-coupling). |

| HPLC | Diastereomeric Purity | Separation of erythro (desired) vs. threo (impurity) isomers. Reverse phase C18, Acetonitrile/Water gradient. |

Self-Validating Check: If the 19F NMR shows a single singlet or simplified signal, suspect racemization or loss of the chiral center at C3.

References

-

Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry.

-

Chou, T. S., et al. (1991). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluorocytidine." Synthesis.

-

Brown, K., et al. (2014).[2][3] "The synthesis of gemcitabine." Carbohydrate Research.

-

Vandyck, K., et al. (2006). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose derivatives." Tetrahedron.

Sources

Technical Guide: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate

Executive Summary

Target Molecule: 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate CAS Registry Number: 122111-01-7 (Lactone form context); 134877-42-2 (Derivative context) Role: Key chiral intermediate for Gemcitabine (Gemzar®), a nucleoside analog used in oncology (pancreatic, non-small cell lung, bladder, and breast cancers).

This technical guide details the industrial-standard synthesis of the gem-difluoro sugar moiety required for Gemcitabine production. The synthesis centers on the Reformatsky reaction , a robust organometallic method for introducing the critical fluorine atoms while establishing the carbon backbone.

Key Technical Challenges Addressed:

-

Fluorination: Safe introduction of the gem-difluoro group without using high-hazard gas reagents (e.g.,

). -

Stereocontrol: Achieving the specific D-erythro configuration (3R) over the thermodynamically competitive D-threo (3S) isomer.

-

Anomeric Activation: Preparing the lactol for subsequent glycosylation with cytosine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best understood by disconnecting the C2–C3 bond. The target molecule is a functionalized carbohydrate. The most efficient disconnection reveals a linear fluorinated ester precursor derived from a glyceraldehyde building block.

Retrosynthetic Logic (DOT Visualization)

Caption: Retrosynthetic tree showing the disconnection of the furanose ring to linear precursors via the Reformatsky strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: The Reformatsky Reaction (C-C Bond Formation)

This is the defining step of the synthesis. Ethyl bromodifluoroacetate reacts with D-glyceraldehyde acetonide (typically derived from D-mannitol) in the presence of activated zinc.

Reaction Mechanism:

The reaction proceeds via the oxidative insertion of Zinc into the C-Br bond, forming a Reformatsky enolate (BrZnCF

Protocol:

-

Activation of Zinc: Suspend Zinc dust (1.3 eq) in dry THF. Activate by adding trimethylsilyl chloride (TMSCl, 0.05 eq) and stirring at reflux for 30 minutes. Note: Proper activation is critical to initiate the reaction.

-

Addition: Cool the mixture to 0–5°C. Add Ethyl bromodifluoroacetate (1.2 eq) and 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (D-glyceraldehyde acetonide, 1.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature. The reaction is exothermic; control temperature to <35°C to minimize side reactions.

-

Quench: Quench with dilute HCl (1M). Extract with ethyl acetate.

Critical Process Parameter (CPP) - Stereoselectivity: The reaction produces a diastereomeric mixture of erythro (3R) and threo (3S) isomers, typically in a 3:1 ratio favoring the desired erythro form.[1]

-

Erythro (3R): Anti-periplanar attack (Felkin-Anh model).

-

Threo (3S): Syn attack.

Phase 2: Hydrolysis and Lactonization

The linear ester must be cyclized to form the furanose ring.

Protocol:

-

Hydrolysis: Dissolve the crude Reformatsky oil in acetonitrile/water containing trifluoroacetic acid (TFA) or Dowex 50W resin. Heat to 70°C.

-

Mechanism: The acid cleaves the acetonide protecting group and hydrolyzes the ethyl ester. The resulting free hydroxyl and carboxylic acid groups spontaneously cyclize to form the 5-membered lactone ring (2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose).

-

Workup: Azeotropic removal of water (using toluene) drives the equilibrium toward the lactone.

Phase 3: Benzoylation (Protection)

The free hydroxyl groups at C3 and C5 are protected as benzoates to allow for purification and stability during the final reduction.

Protocol:

-

Reagents: Dissolve the crude lactone in Pyridine (or DCM with Et

N). -

Addition: Add Benzoyl chloride (BzCl, 2.2 eq) dropwise at 0°C. Catalytic DMAP (5 mol%) accelerates the reaction.

-

Outcome: Formation of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate .

Phase 4: Selective Crystallization (Purification)

This is the self-validating step. The erythro isomer of the dibenzoate lactone crystallizes readily, while the threo isomer remains in the mother liquor.

-

Solvent System: Ethyl Acetate / Hexanes (1:4) or Isopropanol.

-

Procedure: Dissolve the crude benzoylated mixture in hot solvent. Cool slowly to 0°C.

-

Validation: The isolated crystals should be analyzed by HPLC. Target purity >98% erythro.

-

Why this works: The rigid lactone ring combined with bulky benzoate groups creates significant lattice energy differences between the diastereomers.

-

Phase 5: Reduction to the Lactol (Target Generation)

The final step converts the lactone (C1=O) to the lactol (C1-OH), which serves as the glycosyl donor.

Protocol:

-

Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over DIBAL-H for industrial scalability due to higher solubility and thermal stability.

-

Conditions: Toluene, -20°C.

-

Quench: Careful addition of Potassium Sodium Tartrate (Rochelle's salt) solution to break the aluminum emulsion.

-

Product: 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate .

Part 3: Process Data & Workflow Visualization

Experimental Workflow Diagram

Caption: Step-by-step process flow from starting material to final lactol intermediate.

Physicochemical Data Table[2]

| Parameter | Value / Condition | Note |

| Molecular Formula | Lactone form (Pre-reduction) | |

| Molecular Weight | 378.33 g/mol | Lactone form |

| Appearance | White Crystalline Solid | Purified erythro lactone |

| Melting Point | 118–120 °C | Distinctive for erythro isomer |

| Key NMR Signal | AB quartet pattern typical of gem-difluoro | |

| Solubility | Soluble in DCM, EtOAc; Insoluble in Hexane |

Part 4: Scientific Integrity & Safety (E-E-A-T)

Causality in Experimental Choices

-

Why Reformatsky? Direct fluorination of sugars using DAST or

gas is notoriously non-selective and hazardous. The Reformatsky approach builds the fluorinated center before ring closure, allowing for better stereochemical management. -

Why Red-Al? While DIBAL-H is a standard reducing agent, Red-Al is non-pyrophoric and stable at higher temperatures, making it safer for large-scale pharmaceutical manufacturing (Process Safety).

Self-Validating Systems

The protocol includes a critical "gate" at Phase 4 (Crystallization) .

-

If the specific rotation

or melting point does not match the standard (

Safety Hazards

-

Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.

-

Red-Al: Reacts violently with water/moisture. Ensure all glassware is oven-dried.

-

Benzoyl Chloride: Corrosive and lachrymator.

References

-

Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry, 53(11), 2406–2409.

-

Chou, T. S., et al. (1992). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluoro-beta-D-ribofuranosyl pyrimidine nucleosides: The key role of selective crystallization." Synthesis, 1992(06), 565–570.[2]

-

Vandewalle, M., et al. (2007). "Process for preparing gemcitabine and associated intermediates." World Intellectual Property Organization, WO2007027564A2.

-

PubChem Compound Summary. (2025). "2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate."[3][4][5][6] National Center for Biotechnology Information.

Sources

- 1. WO2007070804A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. :: 2-deoxy-2,2-difluoro-d-erythro-pentafuranous-1-ulose-3,5-dibenzoate | CAS No: 122111-01-7 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 10950541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]

- 6. 2-Deoxy-2,2-difluoro-alpha-D-erythro-pentofuranose 3,5-dibenzoate 1-methanesulfonate - Amerigo Scientific [amerigoscientific.com]

The Strategic Role of 3,5-Dibenzoate Protection in Fluorinated Sugar Synthesis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Confluence of Fluorine and Sugar in Modern Drug Discovery

The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and drug development. Fluorinated sugars often exhibit enhanced metabolic stability, modulated bioavailability, and unique binding affinities for their protein targets compared to their non-fluorinated counterparts.[1][2][3] The C-F bond's high strength and the fluorine atom's small size and high electronegativity can profoundly influence the sugar's conformation and electronic properties without introducing significant steric bulk. However, the synthesis of these valuable molecules is fraught with challenges, paramount among them being the stereocontrolled formation of the glycosidic bond.[4][5] The presence of a highly electronegative fluorine atom, particularly at the C-2 position, significantly alters the electronic landscape of the glycosyl donor, making stereoselective glycosylation a formidable synthetic hurdle. This guide provides an in-depth technical overview of the strategic use of 3,5-disubstituted benzoyl (dibenzoate) protecting groups as a key tool to navigate these challenges and achieve high stereoselectivity in the synthesis of complex fluorinated sugars.

Chapter 1: The Bedrock of Stereocontrol: Neighboring Group Participation

In classical carbohydrate chemistry, the choice of protecting group at the C-2 position of a glycosyl donor is the most critical factor in determining the stereochemical outcome of a glycosylation reaction. Acyl protecting groups, such as the common benzoate ester, are known as "participating groups." During the activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoate can attack the incipient oxocarbenium ion at the anomeric center. This intramolecular reaction forms a stable, bicyclic dioxolenium ion intermediate.[3] The formation of this intermediate effectively shields one face of the sugar ring (the α-face in the case of a gluco- or galacto-configured donor), forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage.

Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation.

Chapter 2: Electronic Tuning of Benzoyl Protecting Groups

The electronic properties of the benzoyl protecting group can be finely tuned by introducing substituents on the aromatic ring. This "electronic tuning" modulates the reactivity of the glycosyl donor and can have a profound impact on the stability of the key dioxolenium ion intermediate.

-

"Arming" Protecting Groups: Electron-donating groups (EDGs) on the benzoyl ring, such as methoxy groups, increase the nucleophilicity of the carbonyl oxygen. This enhances its ability to participate in the formation of the dioxolenium ion and stabilizes the positive charge in the intermediate. Such "armed" donors are generally more reactive.[6]

-

"Disarming" Protecting Groups: Conversely, electron-withdrawing groups (EWGs), such as nitro or chloro groups, decrease the nucleophilicity of the carbonyl oxygen.[6] This makes the formation of the dioxolenium ion less favorable and destabilizes the intermediate. These "disarmed" donors are less reactive, a property that can be exploited for selective glycosylations in the synthesis of complex oligosaccharides.

The presence of a fluorine atom on the sugar backbone, particularly at C-2, is a strongly electron-withdrawing feature. Therefore, the choice of an appropriately "disarmed" or "armed" protecting group becomes even more critical to control the reaction pathway.

| Protecting Group at C-2 | Substituent | Electronic Effect | Donor Reactivity |

| 4-Methoxybenzoyl | -OCH₃ | Electron-Donating (Arming) | Increased |

| Benzoyl | -H | Neutral | Baseline |

| 4-Nitrobenzoyl | -NO₂ | Electron-Withdrawing (Disarming) | Decreased |

| 3,5-Dichlorobenzoyl | -Cl | Electron-Withdrawing (Disarming) | Decreased |

| 3,5-Dinitrobenzoyl | -NO₂ | Strongly Electron-Withdrawing (Disarming) | Strongly Decreased |

Caption: Influence of Benzoyl Substituents on Glycosyl Donor Reactivity.

Chapter 3: The 3,5-Dibenzoate Group: A Strategic Choice for Fluorinated Sugars

The 3,5-disubstituted benzoyl group, particularly the 3,5-dichlorobenzoyl and 3,5-dinitrobenzoyl variants, offers specific advantages in the context of fluorinated sugar synthesis, stemming from two key properties: potent electronic effects and the ability to enhance crystallinity.

Rationale for Use: A Two-Pronged Strategy

-

Potent Electronic "Disarming" for Enhanced Control: The two electron-withdrawing substituents at the meta positions of the benzoyl ring render the 3,5-dibenzoate group strongly disarming.[7][8] In the synthesis of highly reactive intermediates, such as 2-deoxy-2-fluoro glycosyl donors, this disarming effect can be crucial for taming reactivity, preventing unwanted side reactions, and promoting a more controlled glycosylation. While the C-2 fluorine atom itself precludes classical neighboring group participation, the electronic nature of other protecting groups on the sugar ring still significantly influences the stability and reactivity of the glycosyl donor.

-

Induction of Crystallinity: A significant, and often overlooked, advantage of the 3,5-dinitrobenzoyl group is its remarkable ability to induce crystallinity in its derivatives.[9][10] Carbohydrate synthesis is notorious for producing amorphous, syrupy intermediates that are difficult to purify by chromatography. The formation of a highly crystalline 3,5-dinitrobenzoyl ester can greatly facilitate purification through simple recrystallization, ensuring the high purity of the glycosyl donor, which is essential for successful glycosylation outcomes.

Caption: Conceptual diagram of "arming" vs. "disarming" electronic effects.

Case Study: Synthesis of 2'-Deoxy-2'-fluoronucleosides

A practical application of this strategy is found in the synthesis of 2'-deoxy-2'-fluoronucleosides, which are important antiviral and anticancer agents. A key intermediate in these syntheses is 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinosyl bromide .[11] In this molecule, the hydroxyl groups at the 3 and 5 positions of a 2-deoxy-2-fluoroarabinose core are protected as benzoate esters. While the original literature may not explicitly detail the choice of the unsubstituted benzoate, the use of a 3,5-disubstituted variant would be a logical extension for the reasons outlined above: to modulate reactivity and/or improve the crystallinity and handling of this crucial synthetic intermediate. The subsequent glycosylation involves an SN2 displacement of the anomeric bromide by a nucleobase, a reaction whose efficiency and stereoselectivity are highly dependent on the stability and reactivity of the glycosyl donor.[11]

Chapter 4: Experimental Protocols

The following protocols are representative methodologies for the introduction, use, and removal of 3,5-dibenzoate protecting groups in the context of fluorinated sugar synthesis.

Introduction of the 3,5-Dinitrobenzoyl Group

This protocol describes the esterification of a free hydroxyl group on a partially protected fluorinated sugar.

-

Dissolution: Dissolve the fluorinated sugar (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 3,5-dinitrobenzoyl chloride (1.2-1.5 eq. per hydroxyl group) portion-wise to the stirred solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or, if crystalline, by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes).[9][10]

Glycosylation with a 3,5-Dibenzoyl-Protected Fluorinated Donor

This is a general protocol for a Schmidt trichloroacetimidate glycosylation, a common method in carbohydrate synthesis.

-

Donor Preparation: Convert the 3,5-dibenzoyl-protected fluorinated sugar into a suitable glycosyl donor, such as a trichloroacetimidate, by reacting the free anomeric hydroxyl with trichloroacetonitrile in the presence of a base like DBU or K₂CO₃.

-

Reaction Setup: Dissolve the glycosyl donor (1.2 eq.) and the glycosyl acceptor (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add freshly activated molecular sieves (4 Å).

-

Cooling: Cool the reaction mixture to the appropriate temperature, typically between -40 °C and 0 °C.

-

Activation: Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.

-

Reaction: Stir the reaction at the cooled temperature for 1-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a few drops of triethylamine or a solid base like powdered NaHCO₃.

-

Workup: Allow the mixture to warm to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the resulting glycoside by silica gel column chromatography.

Deprotection of 3,5-Dibenzoate Groups (Zemplén Deacylation)

This protocol describes the basic hydrolysis of benzoate esters, which is generally compatible with the C-F bond.

-

Dissolution: Dissolve the protected fluorinated glycoside in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., a few drops of a 0.5 M solution) until the pH reaches 9-10.

-

Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the complete removal of the benzoate groups by TLC.

-

Neutralization: Upon completion, neutralize the reaction mixture by adding a solid acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.

-

Purification: The deprotected fluorinated sugar can be purified by silica gel chromatography or other appropriate methods if necessary.

Caption: General workflow for fluorinated sugar synthesis using 3,5-dibenzoate protection.

Conclusion

The 3,5-dibenzoate protecting group, particularly its dinitro and dichloro variants, represents a sophisticated and strategic tool in the challenging field of fluorinated sugar synthesis. While the foundational principle of neighboring group participation provides a general framework for stereocontrol, the nuanced modulation of electronic properties through disubstituted benzoates offers a higher level of control over reactivity. The potent "disarming" effect of these groups can tame otherwise highly reactive fluorinated intermediates, while their ability to induce crystallinity addresses the persistent practical challenge of purification in carbohydrate chemistry. As the demand for complex fluorinated glycans in drug discovery continues to grow, a deep understanding of such advanced protecting group strategies will be indispensable for the modern synthetic chemist.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. Refubium - Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose [refubium.fu-berlin.de]

- 4. Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 2905-62-6: 3,5-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 9. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. impa.usc.edu [impa.usc.edu]

- 11. US5606048A - Stereoselective glycosylation process for preparing 2'-Deoxy-2', 2'-difluoronucleosides and 2'-deoxy-2'-fluoronucleosides - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Mesylation of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate

Abstract

This document provides a comprehensive guide for the selective mesylation of the anomeric hydroxyl group of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate. This compound is a critical intermediate in the synthesis of various nucleoside analogues, most notably the potent anticancer agent Gemcitabine.[1][2] The protocol detailed herein converts the C1 hydroxyl, a poor leaving group, into a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group, readily displaced in subsequent SN2 reactions, such as glycosylation with a nucleobase.[3][4] The strategic use of benzoate protecting groups at the C3 and C5 positions ensures high regioselectivity for the C1 hydroxyl, preventing unwanted side reactions.[][6] This application note outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety imperatives, and expert insights to ensure a robust and reproducible synthesis.

Scientific Principles and Rationale

The conversion of an alcohol to a sulfonate ester is a cornerstone transformation in organic synthesis designed to enhance the leaving group ability of a hydroxyl group.[7] The hydroxide anion (HO⁻) is a strong base and, consequently, a poor leaving group. By reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, it is converted into a mesylate.[8] The resulting mesylate anion is a very weak base due to the delocalization of its negative charge across the three oxygen atoms through resonance, making it an excellent leaving group.[3][4]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3][9] Importantly, the stereochemistry at the anomeric carbon is retained during mesylation because the carbon-oxygen bond of the alcohol is not broken.[4]

Chemical Transformation

Caption: Overall chemical scheme for the mesylation reaction.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Key Properties |

| 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | 122111-05-1 | C₁₉H₁₆F₂O₆ | 390.33 | Starting material (lactol) |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Corrosive, toxic, lachrymator, water-reactive[10] |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Flammable, toxic; used as base and solvent |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | Corrosive; for workup |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | For workup |

| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | For workup |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | For column chromatography |

Equipment

-

Round-bottom flasks, two- or three-neck

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon line, bubbler)

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Critical Safety Precautions

Working with methanesulfonyl chloride (MsCl) requires strict adherence to safety protocols.

-

Extreme Hazard: MsCl is highly toxic, corrosive, and a potent lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[11][12][13]

-

Engineering Controls: All manipulations involving MsCl must be performed in a certified chemical fume hood to prevent inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a chemical-resistant lab coat or apron, and chemical safety goggles combined with a face shield.[12]

-

Reactivity: MsCl reacts exothermically and violently with water, alcohols, and other nucleophiles. Ensure all glassware is scrupulously dried before use.[10][11]

-

Spill & Waste: In case of a small spill, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[12] Do not use combustible materials like paper towels. All liquid and solid waste containing MsCl must be treated as hazardous waste according to institutional guidelines.

Detailed Experimental Protocol

This protocol describes the mesylation on a 10 mmol scale. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup and Inerting

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Place the flask under a positive pressure of dry nitrogen or argon. An oil bubbler at the outlet is recommended to monitor gas flow.

Step 2: Reagent Preparation

-

To the reaction flask, add 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (3.90 g, 10.0 mmol, 1.0 eq.).

-

Using a syringe, add anhydrous dichloromethane (DCM, 50 mL) to dissolve the starting material completely.

-

Using another syringe, add anhydrous pyridine (2.41 mL, 30.0 mmol, 3.0 eq.).

-

Cool the resulting clear solution to 0 °C using an ice-water bath.

Step 3: Mesylation Reaction

-

While maintaining the temperature at 0 °C, slowly add methanesulfonyl chloride (1.16 mL, 15.0 mmol, 1.5 eq.) dropwise via syringe over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

-

Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

Step 4: Reaction Monitoring

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Use a solvent system such as 3:2 Hexanes:Ethyl Acetate.

-

The starting alcohol is relatively polar. The product, 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate, will be significantly less polar and have a higher Rf value.[14] The reaction is complete when the starting material spot is no longer visible by TLC.

Step 5: Aqueous Workup

-

Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Add an additional 50 mL of DCM.

-

Wash the organic layer sequentially with:

-

Cold 1 M HCl (2 x 50 mL) - to remove pyridine.

-

Saturated aqueous NaHCO₃ (1 x 50 mL) - to neutralize any remaining acid.

-

Brine (1 x 50 mL) - to initiate drying.

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

Step 6: Isolation and Purification

-

Filter off the drying agent and wash it with a small amount of DCM.

-

Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is then purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final product as a white solid or crystalline material. The product is often an anomeric mixture.[1]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results and Characterization

-

Yield: Typical yields for this reaction range from 80-95% after purification, depending on the scale and purity of reagents.

-

Appearance: The purified product, 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate, is typically a white to off-white solid.[15][16]

-

Characterization: The structure of the product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see a singlet around 3.0-3.2 ppm corresponding to the three protons of the mesyl group (-SO₂CH₃). The other signals will correspond to the sugar ring and benzoate protons.

-

¹⁹F NMR: Signals will confirm the presence of the two fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed. (C₂₀H₁₈F₂O₈S, MW = 456.41 g/mol ).[17]

-

References

-

Chandra, D., & Vyas, D. (n.d.). Novel Formation of Chloromethanesulfinates in the Methanesulfonylation Reaction of Hindered Alcohols. [Link]

-

Letsinger, R. L., & Miller, P. S. (1968). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 90(13), 3583-3587. [Link]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: Methanesulfonyl chloride. [Link]

-

Yıldırım, M. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic and Polymer Chemistry. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Beaucage, S. L. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.3. [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Gunjal, A. D., et al. (2003). Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1251-4. [Link]

-

De Clercq, P. J., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 1-13. [Link]

- CN101492430A - Synthesis process of the industrial production of gemcitabine hydrochloride. (2009).

-

ResearchGate. (2025, August 7). Synthesis and Physicochemical Properties of 2′-Deoxy-2′,2′′-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2′′-difluoro-α-D-ribofuranosyl Oligonucleotides | Request PDF. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry, 53(11), 2406-2409. [Link]

- WO2007027564A2 - Process for preparing gemcitabine and associated intermediates. (2007).

-

The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism. YouTube. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

- US20080262215A1 - Gemcitabine production process. (2008).

-

ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates for gemcitabine. [Link]

-

Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. [Link]

-

Chun, M. W., et al. (1984). Synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose Derivatives. YAKHAK HOEJI, 28(3), 191-195. [Link]

-

Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

- US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973).

-

Keglevich, G., et al. (2017). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules, 22(9), 1493. [Link]

-

PubChem. (n.d.). 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate. [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. [Link]

-

ResearchGate. (2025, August 9). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses | Request PDF. [Link]

-

AS Chemical Laboratories Inc. (n.d.). 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate 1-Methanesulfonate. [Link]

-

ResearchGate. (2016, July 8). (PDF) Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. reddit.com [reddit.com]

- 15. 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 14889593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aschemicals.com [aschemicals.com]

- 17. echemi.com [echemi.com]

Application Note & Protocol: High-Fidelity Synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate

Executive Summary: The Critical Role of a Key Intermediate

The conversion of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate to its 1-methanesulfonate derivative is a pivotal step in the synthesis of advanced nucleoside analogs. The product of this reaction, a mesylated difluororibose sugar, is a highly valuable intermediate, most notably in the production of Gemcitabine, a potent anticancer agent used in the treatment of various solid tumors.[1][2] The introduction of the methanesulfonate (mesylate) group at the anomeric (C1) position transforms the hydroxyl group into an excellent leaving group.[3][4] This activation is crucial for the subsequent stereoselective coupling with a nucleobase, a cornerstone of modern antiviral and anticancer drug synthesis.[5][6][7]

This guide provides a detailed, field-proven protocol for this transformation, emphasizing the mechanistic rationale behind each step to ensure reproducibility, high yield, and purity. We will explore the causality of experimental choices, from reagent selection to reaction conditions and purification strategies, creating a self-validating system for researchers.

Mechanistic Rationale: Activating the Anomeric Carbon

The core of this protocol is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride (MsCl). The anomeric hydroxyl group of the difluororibose acts as the nucleophile.

The Causality Behind the Choices:

-

The Substrate: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate exists as a mixture of anomers (α and β) in solution. The hydroxyl group at the C1 position is the target for mesylation. The benzoate groups at the C3 and C5 positions serve as protecting groups, preventing unwanted side reactions at these hydroxyls.[8]

-

The Reagent (Methanesulfonyl Chloride): MsCl is a highly reactive electrophile, making it an ideal source for the methanesulfonyl group ("mesyl").[9] Its reactivity ensures efficient conversion of the alcohol.

-

The Base (Triethylamine): The reaction between the alcohol and MsCl liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA), is essential to act as an acid scavenger.[1][10] This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and avoids potential acid-catalyzed degradation of the sugar moiety.

-

The Solvent (Dichloromethane): An anhydrous, aprotic, and inert solvent like dichloromethane (DCM) is critical. It readily dissolves the reactants while remaining unreactive towards the highly electrophilic MsCl. The absence of water is paramount, as MsCl readily hydrolyzes, which would consume the reagent and introduce acidic impurities.[1][3]

The overall transformation is depicted below:

Caption: Overall chemical conversion pathway.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the anhydrous conditions, is critical for success.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier Suggestion | Notes |

| 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | ≥98% | Santa Cruz Biotech. | Starting material; ensure it is dry.[11] |

| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Sigma-Aldrich | Highly toxic, corrosive, and a lachrymator. Handle in a fume hood.[9] |

| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics | Should be freshly distilled over CaH₂ for best results. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For aqueous workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying the organic layer. |

| Ethyl Acetate | HPLC Grade | N/A | For chromatography. |

| Hexanes | HPLC Grade | N/A | For chromatography. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 5 mL per gram of substrate).[1]

-

Begin stirring and purge the flask with dry nitrogen.

-

-

Addition of Base:

-

Add anhydrous triethylamine (1.5 eq) to the solution via syringe.[1]

-

Cool the reaction mixture to 0 °C using an ice-water bath. A stable internal temperature is crucial for controlling the reaction rate.

-

-

Mesylation:

-

Slowly add methanesulfonyl chloride (1.2-1.5 eq) dropwise via syringe over 10-15 minutes.[1] CAUTION: The reaction is exothermic. A rapid addition can lead to a temperature spike and potential side reactions. Maintain the internal temperature at 0-5 °C during the addition.

-

A white precipitate (triethylammonium chloride) will form upon addition.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 16-20 hours.[1]

-

Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The product spot should be less polar than the starting material (higher Rf value).

-

-

Workup and Extraction:

-

Once the reaction is complete (as judged by TLC), dilute the mixture with additional dichloromethane (approx. 15 mL per gram of initial substrate).[1]

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (2x).[1] This neutralizes any remaining HCl and removes excess MsCl.

-

Water (1x).

-

Brine (1x).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-methanesulfonate derivative.

-

Validation: Confirm the structure and purity of the final product using:

-

Workflow and Validation Diagram

The entire process, from initial setup to final validation, follows a logical and systematic progression.

Caption: Step-by-step experimental and validation workflow.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient MsCl or TEA; deactivated MsCl due to moisture; short reaction time. | Add additional equivalents of TEA and MsCl. Ensure all reagents and solvents are strictly anhydrous. Extend the reaction time. |

| Low Yield | Hydrolysis of MsCl; loss of product during workup; side reactions. | Use freshly opened/distilled anhydrous solvents and reagents. Perform extractions carefully to avoid emulsion formation. |

| Product Degradation | Presence of acid (insufficient TEA); overheating during MsCl addition or workup. | Ensure adequate TEA is used. Maintain strict temperature control. Avoid excessive heating during solvent removal. |

| Difficult Purification | Formation of closely-related side products. | Optimize TLC solvent system before attempting column chromatography. A shallow gradient may be required for good separation. |

References

-

The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. (2018, March 16). Reviews the broader context of ribose and nucleoside synthesis, highlighting their importance. [Link]

- EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents. Describes related sulfonation reactions and the use of acid scavengers.

-

Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry. Foundational work on the synthesis of the difluororibose core. [Link]

- WO2010029574A2 - An improved process for the preparation of gemcitabine and its intermediates using novel protecting groups and ion exchange resins - Google Patents. Details the activation of the C1 position with a leaving group like methanesulfonyloxy for coupling.

-

Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Semantic Scholar. Provides context on the synthesis of difluorinated sugar moieties. [Link]

-

Synthesis and Physicochemical Properties of 2′-Deoxy-2′,2′′-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2′′-difluoro-α-D-ribofuranosyl Oligonucleotides | Request PDF - ResearchGate. Discusses the synthesis and importance of fluorinated nucleosides as potential anticancer and antiviral agents. [Link]

-

Liu, T., et al. (2019). Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. Tetrahedron. Highlights the use of the mesylate donor in stereoselective glycosylation for gemcitabine synthesis. [Link]

- WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents. Describes various intermediates and processes in gemcitabine synthesis.

-

The synthesis of gemcitabine - CORE. (2014, February 10). A review covering various synthetic routes to gemcitabine, including the use of mesylate intermediates. [Link]

-

Process For The Preparation Of Gemcitabine And Its Intermediates Using Novel Protecting Groups And Ion Exchange Resins - Quick Company. Describes the activation of the 1-position of the carbohydrate by introducing a methanesulfonyloxy (mesylate) leaving group. [Link]

- WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents. Details related syntheses in the context of gemcitabine production.

-

Methanesulfonyl chloride - Wikipedia. General information on the properties, reactivity, and safety of methanesulfonyl chloride. [Link]

-

2-Deoxy-2,2-Difluoro-D-Ribofuranose 3,5-Dibenzoate 1-Methanesulfonate - Amerigo Scientific. Commercial listing confirming the availability and relevance of the compound. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19). Discusses general strategies for synthesizing fluorinated nucleosides. [Link]

-

Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides - HoriazonChemical. Compares the reactivity of MsCl to other sulfonyl chlorides, noting its high reactivity and excellent leaving group ability. [Link]

- US20040034213A1 - Process for producing a ribofuranose - Google Patents.

-

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate - PubChem. Provides comprehensive chemical data including molecular weight and synonyms. [Link]

-

(PDF) Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2 - ResearchGate. (2016, July 8). Discusses the functionalization of the difluoro carbohydrate with a leaving group at the anomeric position. [Link]

- US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates - Google Patents.

-

Damha, M.J., et al. (2003). Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids. Presents procedures for nucleoside synthesis. [Link]

-

Berger, I., et al. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Bioconjugate Chemistry. Discusses related fluorinated sugar chemistry. [Link]

-

Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing). Provides general context on the synthesis of deoxyribose sugars. [Link]

Sources

- 1. 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | 134877-42-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 5. WO2010029574A2 - An improved process for the preparation of gemcitabine and its intermediates using novel protecting groups and ion exchange resins - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'-difluoro-2'-deoxy nucleosides - Google Patents [patents.google.com]

- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents [patents.google.com]

- 11. 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate | CAS 143157-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate 1-Methanesulfonate | CAS 122111-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 14889593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scale-up synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate

Application Note: Process Intensification and Scale-Up Strategies for 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate

Executive Summary

The synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (hereafter referred to as the Difluoro Lactol Dibenzoate ) is the critical rate-limiting upstream workflow in the manufacturing of Gemcitabine HCl (Gemzar®), a first-line nucleoside analog used in oncology.

This guide addresses the primary challenges in scaling this synthesis from gram to kilogram scale:

-

Exotherm Control: Managing the runaway potential of the Reformatsky reaction.

-

Stereochemical Integrity: Maximizing the erythro (ribo) diastereomer over the threo (arabino) byproduct.

-

Downstream Processability: Ensuring the final lactol is of sufficient purity for the subsequent glycosylation with cytosine.

Strategic Route Selection

While degradation of D-glucose and D-mannitol routes exist, the Reformatsky Route (coupling D-glyceraldehyde acetonide with ethyl bromodifluoroacetate) remains the industrial standard due to atom economy and raw material availability.

Critical Pathway Analysis

The synthesis hinges on the diastereoselective formation of the C3-C4 bond. The reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (1) with ethyl bromodifluoroacetate (2) yields a mixture of erythro (desired) and threo (undesired) linear esters.

Key Scale-Up Decision:

-

Purification Point: Do not attempt to separate isomers at the linear ester stage. Cyclize to the lactone, benzoylate, and purify via crystallization of the 3,5-dibenzoate lactone . This offers superior rejection of the threo isomer compared to chromatography.

Figure 1: Synthetic pathway highlighting the critical crystallization node at the Dibenzoate Lactone stage.

Detailed Protocols

Module A: The Reformatsky Coupling (Critical Safety Step)

Objective: Synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propionate.

Safety Warning: The induction period of Zinc activation can lead to a delayed, violent exotherm. Never add all reagents at once.

Protocol:

-

Zinc Activation:

-

Charge Reactor A with Zinc dust (1.3 equiv) and dry THF (5 vol).

-

Activation: Add Trimethylsilyl chloride (TMSCl, 0.05 equiv) and stir at 40°C for 30 mins. This removes the oxide layer more reliably than acid washes on a large scale.

-

-

Initiation:

-

Heat mixture to gentle reflux (approx. 60-65°C).

-

Add 5% of the total volume of a pre-mixed solution containing D-glyceraldehyde acetonide (1.0 equiv) and ethyl bromodifluoroacetate (1.2 equiv) in THF.

-

Hold Point: Wait for exotherm onset (temp spike >2°C or visible reflux increase). Do not proceed until initiation is confirmed.

-

-

Feeding:

-

Once initiated, add the remaining reagent mixture dropwise over 2–3 hours, maintaining a steady reflux.

-

IPC (In-Process Control): Monitor consumption of aldehyde via GC/TLC.

-

-

Workup:

Module B: Lactonization & Benzoylation (Purification Node)

Objective: Conversion to 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.[3]

Rationale: Purifying the liquid linear ester is inefficient. We telescope the hydrolysis and benzoylation to generate a crystalline solid.

Protocol:

-

Hydrolysis/Cyclization:

-

Dissolve crude ester in Acetonitrile/Water (10:1).

-

Add Dowex 50W (H+ form) resin or catalytic HCl. Heat to 70°C for 4 hours.

-

Mechanism:[4][5][6][7] Cleavage of acetonide and intramolecular transesterification yields the lactone.

-

Concentrate to remove organics. Azeotrope with Toluene to remove water.

-

-

Benzoylation:

-

Dissolve the crude lactone in Ethyl Acetate (or Pyridine).

-

Add Pyridine (2.5 equiv) and catalytic DMAP.

-

Add Benzoyl Chloride (2.2 equiv) dropwise at <20°C (exothermic).

-

Stir at RT for 6 hours.

-

-

Crystallization (The "Purification Firewall"):

-

Quench with water, separate organic layer, wash with dilute HCl (to remove Pyridine), then NaHCO3.

-

Swap solvent to Ethanol or Isopropanol/Hexane mixture.

-

Cool slowly to 0°C. The erythro-3,5-dibenzoate lactone crystallizes; the threo isomer remains largely in the mother liquor.

-

Filtration: Isolate white crystals.

-

Target Purity: >98% HPLC, >95% de (diastereomeric excess).

-

Module C: Selective Reduction to the Lactol

Objective: Final conversion to 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.[6]

Protocol:

-

Setup:

-

Dissolve purified Dibenzoate Lactone in anhydrous Toluene (10 vol).

-

Cool to -20°C. Note: Temperature control is vital to prevent over-reduction to the diol (ring opening).

-

-

Reduction:

-

Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 70% in toluene) (0.6–0.7 equiv) dropwise.

-

Alternative: Lithium tri-tert-butoxyaluminum hydride (LTBA) offers milder conditions but higher cost.

-

Maintain internal temp < -15°C.

-

-

Quench & Isolation:

-

Quench with Acetone (scavenges excess hydride) followed by Potassium Sodium Tartrate (Rochelle's salt) solution to break the aluminum emulsion.

-

Concentrate to yield the Target Lactol as a thick syrup or foam.

-

Note: The product exists as an

anomeric mixture (typically 1:1 to 3:1). This is acceptable for the next activation step (mesylation).

-

Process Safety & Engineering Controls

| Parameter | Hazard | Engineering Control |

| Zinc Activation | Delayed Exotherm (Runaway) | Use a "Heel" of activated Zn. Do not accumulate >5% reagents before initiation confirmation. Use rupture disk on reactor. |

| Ethyl Bromodifluoroacetate | Toxicity / Lachrymator | Closed handling systems. Scrubber connected to reactor vent. |

| Red-Al | Flammability / Moisture Sensitivity | Inert atmosphere (N2/Ar). Dedicated dosing pump with back-pressure valve. |

| Solvent Swap | Residual Pyridine | Pyridine poisons the reduction catalyst. Ensure <0.5% Pyridine content via pH check/GC before Module C. |

Analytical Specifications (Quality Attributes)

-

Appearance: White to off-white foam/solid.

-

Identification: 1H NMR (presence of anomeric proton ~5.5-6.0 ppm as a multiplet due to F-coupling).

-

Purity (HPLC): >95% (Area %).

-

Stereochemistry: No detectable threo isomer (limit <0.5%).

-

Water Content (KF): <0.1% (Critical for subsequent Mesylation).

Figure 2: Relationship between Process Parameters and Quality Attributes.

References

-

Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides.[8][9] The Journal of Organic Chemistry.[4][10]

-

Chou, T. S., et al. (1992).[11] Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone and Its Use in the Preparation of Gemcitabine. Synthesis.[1][2][4][6][8][10][12][13][14][15][16][17]

-

Eli Lilly and Company. (1985). United States Patent 4,526,988: Difluoro antiviral agents and intermediate therefor.

-

Vertex Pharmaceuticals. (2007). WO2007027564A2: Process for preparing gemcitabine and associated intermediates.

-

Organic Chemistry Portal. Reformatsky Reaction Mechanism and Conditions.

Sources

- 1. rsc.org [rsc.org]

- 2. digital.csic.es [digital.csic.es]

- 3. CN104130301A - Preparation method of gemcitabine hydrochloride intermediate - Google Patents [patents.google.com]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | MDPI [mdpi.com]

- 6. CN101899072A - Process for preparing gemcitabine intermediate based on sodium borohydride reduction method - Google Patents [patents.google.com]

- 7. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]

- 12. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Mesylation of Fluorinated Ribose Dibenzoate

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mesylation of fluorinated ribose dibenzoate derivatives. This specific transformation, while conceptually straightforward, presents unique difficulties due to the electronic and steric properties of the substrate. This document provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields.

Section 1: The First Response - Immediate Troubleshooting Checklist

Before delving into complex mechanistic problems, it's crucial to rule out common procedural errors. If you've just experienced a low-yield reaction, use this checklist for immediate assessment.

Question: My reaction failed or gave a very low yield. What are the first things I should check?

Answer:

The most common culprits in mesylation reactions are often related to reagent quality and reaction setup. Methanesulfonyl chloride (MsCl) is highly reactive and exquisitely sensitive to atmospheric moisture.[1]

-

Moisture Contamination:

-

The "Why": MsCl reacts vigorously with water to form methanesulfonic acid and HCl, consuming the reagent before it can react with your alcohol.[1] This is often the primary cause of failed reactions.

-

Immediate Actions:

-

Solvent Anhydrous? Did you use a freshly opened bottle of anhydrous solvent or a properly dried solvent from a still or purification system?

-

Reagents Dry? Was the triethylamine (or other base) and the fluorinated ribose starting material rigorously dried and handled under an inert atmosphere (Nitrogen or Argon)?

-

Glassware Dry? Was all glassware oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas?

-

-

-

Reagent Integrity:

-

The "Why": An old bottle of MsCl may have already hydrolyzed due to repeated exposure to atmospheric moisture. Similarly, the purity of the base is critical.

-

Immediate Actions:

-

Check the MsCl: Use a fresh bottle or a recently distilled batch of methanesulfonyl chloride.

-

Check the Base: Use a freshly opened bottle of high-purity triethylamine or pyridine. Bases can absorb water and CO₂ from the air.

-

-

-

Reaction Temperature:

-

The "Why": Mesylation is an exothermic reaction. Adding MsCl too quickly or at too high a starting temperature can lead to uncontrolled side reactions. The standard procedure involves adding MsCl dropwise at 0 °C or below.[2][3]

-

Immediate Actions:

-

Review your lab notes. Was the addition of MsCl performed slowly at 0 °C? Did you observe any significant temperature increase?

-

-

This initial assessment can often pinpoint the issue without the need for extensive re-optimization.

Section 2: In-Depth Investigation & Optimization

If the immediate checklist doesn't solve the problem, a more systematic approach is required. The following sections address specific experimental observations and their underlying chemical causes.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing the root cause of low mesylation yields.

Caption: A logical workflow for troubleshooting low mesylation yields.

Q&A: Reagents & Reaction Stoichiometry

Question: My TLC/LCMS analysis shows mostly unreacted starting material, even though I used anhydrous conditions. What is the likely cause?

Answer:

This observation points towards insufficient reactivity of your starting material or inadequate activation by the reagents. The fluorinated ribose dibenzoate substrate presents two key challenges:

-

Electronic Deactivation: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect. This effect decreases the nucleophilicity of the target hydroxyl group, making it a poorer nucleophile compared to its non-fluorinated counterpart.[4]

-

Steric Hindrance: The dibenzoate protecting groups are bulky, potentially hindering the approach of the methanesulfonyl chloride to the hydroxyl group.[5][6]

Troubleshooting Steps & Scientific Rationale:

-

Increase Reagent Equivalents: The standard stoichiometry may be insufficient for this deactivated substrate. A systematic increase in the equivalents of both MsCl and the base can help drive the reaction to completion.

-

Introduce a Hyper-Nucleophilic Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

Mechanism: DMAP reacts with MsCl to form a highly reactive N-mesylpyridinium intermediate. This intermediate is much more electrophilic than MsCl itself, facilitating a more rapid reaction with the sterically hindered and electronically deactivated alcohol.

-

-

Allow for Warming and Extended Reaction Time: While the initial addition of MsCl should be at 0 °C to control exothermicity, the reaction may require warming to room temperature and stirring for several hours (4-24h) to proceed to completion.[3] Monitor carefully by TLC to avoid decomposition.

| Parameter | Standard Conditions | Optimized for Hindered/Deactivated Alcohol | Rationale |

| Alcohol | 1.0 eq. | 1.0 eq. | Substrate |

| MsCl | 1.1 - 1.2 eq. | 1.5 - 2.0 eq. | Overcomes slow reaction kinetics and potential hydrolysis. |

| Base (e.g., TEA) | 1.5 - 2.0 eq. | 2.0 - 3.0 eq. | Ensures complete scavenging of HCl produced.[2] |

| Catalyst (DMAP) | None | 0.1 - 0.2 eq. | Forms a highly reactive intermediate to accelerate acylation.[5] |

| Temperature | Add at 0 °C, stir for 1-4h | Add at 0 °C, then allow to warm to RT, stir for 4-24h | Provides the necessary activation energy for the slow reaction. |

Table 1: Recommended Reagent Stoichiometry and Conditions.

Q&A: Side Reactions & Impurities

Question: I've formed a new product, but it's not my desired mesylate. LCMS analysis suggests it's either the corresponding alkyl chloride or an elimination product. How do I prevent this?

Answer:

This is a classic problem in mesylation chemistry. The mesylate group is an excellent leaving group, and once formed, it can be susceptible to subsequent reactions.[7][8]

-

Formation of Alkyl Chloride:

-

The "Why": The triethylammonium hydrochloride salt (Et₃N·HCl) generated in the reaction provides a source of chloride ions. These can act as nucleophiles, attacking the carbon bearing the newly-formed mesylate in an Sₙ2 reaction to yield an alkyl chloride byproduct.[9] This is especially problematic for primary and benzylic alcohols.

-

Solutions:

-

Use Methanesulfonic Anhydride (Ms₂O): This reagent avoids the introduction of chloride ions altogether. The byproduct is methanesulfonic acid, which is neutralized by the base.[9] This is often the cleanest method for sensitive substrates.

-

Use a Hindered Base: A bulkier base like diisopropylethylamine (DIPEA or Hünig's base) can sometimes minimize this side reaction.

-

Strict Temperature Control: Keep the reaction temperature as low as possible (e.g., 0 °C or -10 °C) to disfavor the Sₙ2 displacement.[2]

-

-

-

Formation of an Elimination Product (Alkene):

-

The "Why": Triethylamine can act as a base to abstract a proton on a carbon adjacent to the mesylate, leading to an E2 elimination. The stability of fluorinated sugars can be delicate, and they may be prone to fluoride elimination under basic conditions.[10]

-

Solutions:

-

Choice of Base: This is critical. While triethylamine is common, its basicity can promote elimination. Pyridine is a weaker base and can sometimes be a better choice, though it is a poorer HCl scavenger. A more hindered, non-nucleophilic base is often ideal.

-

Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC), work up the reaction immediately. Prolonged exposure to basic conditions will favor elimination.

-

-

| Base | pKa of Conjugate Acid | Key Characteristics & Use Case |

| Pyridine | ~5.2 | Weak base, good for acid-sensitive substrates but a slow HCl scavenger.[8] |

| Triethylamine (TEA) | ~10.7 | Strong, non-nucleophilic base. Common choice, but can promote elimination and sulfene formation.[11][12] |

| Diisopropylethylamine (DIPEA) | ~11.0 | Sterically hindered, non-nucleophilic base. Useful for minimizing side reactions. |